N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound with a unique structure that includes both hydroxyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butyl chain: The initial step involves the preparation of the 2-hydroxy-4-(methylsulfanyl)butyl moiety through a series of reactions, including alkylation and hydroxylation.
Coupling with the phenyl group: The next step involves coupling the butyl chain with a 4-methanesulfonylphenyl group.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(methylsulfanyl)butanoic acid
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-5-methylthiophene-2-sulfonamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H23NO4S2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C15H23NO4S2/c1-21-10-9-13(17)11-16-15(18)8-5-12-3-6-14(7-4-12)22(2,19)20/h3-4,6-7,13,17H,5,8-11H2,1-2H3,(H,16,18) |
InChI Key |
YDRDCYGQYITRIS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.